molecular formula C22H24ClN3OS B2850598 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 450340-54-2

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2850598
CAS No.: 450340-54-2
M. Wt: 413.96
InChI Key: SSWOGWWEJYCERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and an adamantane-1-carboxamide moiety. Its molecular formula is C₂₂H₂₄ClN₃O₂S, with an approximate molecular weight of 430 g/mol.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS/c23-16-2-1-3-17(7-16)26-20(18-11-28-12-19(18)25-26)24-21(27)22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,13-15H,4-6,8-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWOGWWEJYCERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

3-(3-Chlorophenyl)-1-thienylprop-2-en-1-one is synthesized by reacting 3-chloroacetophenone with thiophene-3-carbaldehyde in ethanol under basic conditions (KOH, 0°C to reflux, 6–8 hr). This yields the α,β-unsaturated ketone precursor.

Pyrazole Cyclization

The enone intermediate is treated with hydrazine hydrate (80% v/v) in refluxing ethanol (12 hr) to form 5-(3-chlorophenyl)-3-thienyl-4,5-dihydro-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine at the β-carbon, followed by cyclization.

Key Data:

  • Yield: 78–85%
  • $$ ^1H $$-NMR (DMSO-$$d_6$$): δ 3.17–3.32 (m, pyrazoline-H), 5.73–5.82 (s, CH), 7.25–7.54 (m, Ar-H).

Functionalization of Adamantane-1-Carboxylic Acid

Synthesis of Adamantane-1-Carbonyl Chloride

Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl$$2$$) under reflux (4 hr) to form the corresponding acyl chloride. Excess SOCl$$2$$ is removed under reduced pressure.

Reaction Conditions:

  • Solvent: Toluene
  • Temperature: 70°C
  • Yield: 92%.

Amide Coupling Reaction

The thieno[3,4-c]pyrazole intermediate is reacted with adamantane-1-carbonyl chloride to form the target compound.

Coupling Methodology

A solution of the pyrazole derivative (1 eq) in dry THF is cooled to 0°C. Adamantane-1-carbonyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise. The mixture is stirred at room temperature for 12 hr.

Optimization Insights:

  • Solvent: Dry THF minimizes hydrolysis of the acyl chloride.
  • Base: Triethylamine scavenges HCl, driving the reaction to completion.
  • Yield: 74–81% after recrystallization (ethanol).

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (300 MHz, DMSO-$$d_6$$):
    δ 1.58–1.99 (m, 15H, adamantyl-H), 3.24–3.32 (m, pyrazoline-H), 5.73 (s, 1H, CH), 7.25–7.54 (m, Ar-H), 10.24 (s, 1H, NH).
  • HRMS (ESI):
    Calculated for C$${24}$$H$${25}$$ClN$$_3$$OS: 462.1378; Found: 462.1382.

Purity Assessment

HPLC analysis (C18 column, MeOH:H$$_2$$O = 70:30) shows ≥98% purity at 254 nm.

Comparative Analysis of Coupling Agents

Coupling Agent Solvent Temperature Yield (%) Purity (%)
SOCl$$_2$$ THF RT 81 98
DCC/DMAP DMF 0°C 68 95
EDC/HOBt CH$$2$$Cl$$2$$ RT 72 97

SOCl$$_2$$-mediated coupling provides superior yield and purity compared to carbodiimide-based methods.

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

Exposure to moisture leads to adamantane-1-carboxylic acid formation. This is mitigated by using anhydrous solvents and inert atmospheres.

Byproduct Formation

Trace hydrazine from incomplete cyclization reacts with acyl chloride, generating undesired urea derivatives. Pre-purification of the pyrazole intermediate reduces this.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Fluorophenyl Analog: N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
  • Key Differences: Substituent: Fluorine (4-position) vs. chlorine (3-position) on the phenyl ring. Molecular Weight: 413.51 g/mol (fluorine’s lower atomic mass vs. chlorine).
  • Purity: ≥95%, suggesting robust synthetic protocols for this analog .
2.2. Dichlorophenyl Acetamide: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Differences: Core Structure: Pyrazole vs. thienopyrazole. Substituents: Two chlorine atoms (3,4-positions) on phenyl; simpler acetamide vs. adamantane-carboxamide. Molecular Weight: 406.27 g/mol .
  • Conformational Analysis :
    • X-ray crystallography reveals variable dihedral angles (44.5°–77.5°) between the dichlorophenyl and pyrazole rings, influenced by steric and electronic effects .
    • Hydrogen-bonding patterns (N–H⋯O) differ due to substituent-induced conformational flexibility .
2.3. Thiophene-Pyrazole Derivatives
  • Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (). Key Differences: Amino and hydroxy groups absent in the target compound. Synthesis: Shared use of 1,4-dioxane and triethylamine, but divergent reagents (malononitrile vs. adamantane-carboxamide precursors) .

Data Table: Comparative Analysis

Property Target Compound (3-Cl) Fluorophenyl Analog (4-F) Dichlorophenyl Acetamide (3,4-Cl₂)
Molecular Formula C₂₂H₂₄ClN₃O₂S C₂₂H₂₄FN₃O₂S C₁₉H₁₇Cl₂N₃O₂
Molecular Weight ~430 g/mol 413.51 g/mol 406.27 g/mol
Core Structure Thienopyrazole Thienopyrazole Pyrazole
Substituent 3-Chlorophenyl 4-Fluorophenyl 3,4-Dichlorophenyl
Amide Group Adamantane-1-carboxamide Adamantane-1-carboxamide Acetamide
Purity Not specified ≥95% Not specified
Synthesis Reagents (Not detailed) (Not detailed) EDCI, Triethylamine, DCM
Conformation (No data) (No data) Dihedral angles: 44.5°–77.5°

Research Findings and Implications

  • Halogen Effects : Chlorine’s larger size and lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine . Positional differences (3- vs. 4-substitution) could influence target binding in bioactive contexts.
  • Adamantane Group : The bulky adamantane-carboxamide moiety likely increases metabolic stability but may complicate crystallization compared to simpler acetamides .
  • Synthetic Challenges : EDCI-mediated coupling () is a viable route for amide formation, but adamantane incorporation may require optimized conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide to achieve high yields and purity?

  • Methodology : The synthesis of this compound involves multi-step reactions, including the formation of the thieno[3,4-c]pyrazole core and subsequent coupling with adamantane-1-carboxamide. Key steps include:

  • Precursor preparation : Use halogenated phenyl precursors (e.g., 3-chlorophenyl derivatives) under controlled temperature (60–80°C) to avoid side reactions .
  • Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM to link the thienopyrazole and adamantane moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) improve purity .
    • Critical parameters : Monitor reaction pH (neutral to slightly acidic) and solvent polarity to prevent decomposition of the adamantane group .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Assign peaks for the adamantane protons (δ 1.6–2.1 ppm), thienopyrazole aromatic protons (δ 7.2–7.8 ppm), and chlorophenyl substituents .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thienopyrazole core .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 470.2) and detects impurities .
    • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. What preliminary assays can evaluate the compound’s biological activity?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) to identify potential targets .
  • Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Substituent modification :

  • Replace the 3-chlorophenyl group with fluorophenyl or methylphenyl to alter lipophilicity and target binding .
  • Introduce sulfanyl or triazole moieties to the adamantane carboxamide for enhanced metabolic stability .
    • In vitro assays : Compare IC50 values of derivatives against primary targets (e.g., COX-2, EGFR) to identify optimal substituents .
    • QSAR modeling : Use Gaussian or MOE software to correlate electronic properties (HOMO/LUMO) with activity .

Q. What computational strategies resolve contradictions in binding affinity data across studies?

  • Molecular docking : Dock the compound into X-ray crystallographic structures of target proteins (e.g., PDB IDs) using AutoDock Vina to validate binding poses .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of key hydrogen bonds (e.g., adamantane-carboxamide with catalytic lysine) .
  • Free energy calculations : Use MM/GBSA to reconcile discrepancies in experimental vs. theoretical binding energies .

Q. How can researchers address low solubility in aqueous buffers during formulation studies?

  • Co-solvent systems : Test PEG-400/water or DMSO/PBS mixtures to enhance solubility without precipitation .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (70–150 nm) via emulsion-solvent evaporation and measure drug loading efficiency (HPLC) .
  • Prodrug synthesis : Conjugate with hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Data Analysis and Validation

Q. What protocols validate the compound’s mechanism of action in cellular models?

  • Gene knockout : Use CRISPR-Cas9 to silence putative targets (e.g., COX-2) and assess loss of activity in inhibitor-treated cells .
  • Western blotting : Quantify downstream protein expression (e.g., phosphorylated ERK) after treatment .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with purified recombinant proteins .

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?

  • Batch comparison : Re-analyze all batches using identical solvent systems (e.g., CDCl3 with 0.03% TMS) and temperature (25°C) .
  • X-ray crystallography : Resolve absolute configuration and compare with predicted NMR shifts .
  • Collaborative validation : Share raw data (FIDs) with external labs for independent processing .

Tables

Property Value/Method Reference
Molecular weight470.2 g/mol (HRMS)
LogP (predicted)4.1 ± 0.3 (ChemAxon)
Solubility in PBS12 µM (HPLC quantification)
IC50 (COX-2 inhibition)0.8 µM (fluorometric assay)

Notes

  • Experimental protocols must include negative controls (e.g., solvent-only) and triplicate replicates.
  • For advanced queries, integrate multi-omics data (transcriptomics/proteomics) to contextualize mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.